

A Comparative Purity Analysis of Research-Grade Fenoldopam Hydrochloride

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Compound of Interest

Compound Name: *Fenoldopam hydrochloride*

Cat. No.: B174010

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For researchers, scientists, and professionals in drug development, the purity and characterization of research-grade compounds are of paramount importance. This guide provides a comparative analysis of research-grade **Fenoldopam hydrochloride**, a selective dopamine D1 receptor agonist. We will delve into its purity as offered by various suppliers, compare it with alternative dopamine D1 receptor agonists, and provide detailed experimental protocols for its analysis.

Purity and Supplier Comparison

Research-grade **Fenoldopam hydrochloride** is available from several life science suppliers. The stated purity is consistently high, typically exceeding 98%. However, variations in analytical methods and the level of detail provided in Certificates of Analysis (CoA) can be observed. Below is a summary of purity specifications from prominent suppliers.

Supplier/Source	Compound	Stated Purity	Analytical Method	Certificate of Analysis (CoA)
Tocris Bioscience	Fenoldopam hydrochloride	>98.1% ^[1]	HPLC ^[1]	Available ^[1]
Sigma-Aldrich	Fenoldopam mesylate	≥98% ^[2]	HPLC ^[2]	Available ^[2]
Cayman Chemical	Fenoldopam mesylate	≥95%	Not Specified	Product Information ^[3]
MedChemExpress	Fenoldopam hydrochloride	Not explicitly stated	Not Specified	Available upon request
Generic CoA	Fenoldopam USP Related Compound A	>90% ^[4]	Chromatographic Purity, 1H-NMR, MASS ^[4]	Available ^[4]

It is crucial for researchers to obtain batch-specific CoAs to assess the impurity profile and confirm the suitability of the compound for their specific experimental needs.

Comparison with Alternative Dopamine D1 Receptor Agonists

Several other selective dopamine D1 receptor agonists are utilized in research. A comparison of their key features is presented below.

Compound	Stated Purity (Supplier)	Key Features
Dihydrexidine hydrochloride	≥98% (Tocris, R&D Systems) ^[5]	Potent, full D1 agonist; centrally active. ^[5]
SKF-38393 hydrochloride	≥98% (Sigma-Aldrich, Tocris); ^[6] 99.49% (MedChemExpress) ^[7]	Prototypical D1-like selective partial agonist.
A-68930 hydrochloride	≥98% (Tocris); 98.6% (Tocris CoA)	Potent and selective D1-like agonist. ^[8]

The choice of agonist will depend on the specific requirements of the study, such as the desired potency, central nervous system penetration, and whether a full or partial agonist is needed.

Experimental Protocols

Detailed and validated analytical methods are essential for verifying the purity and identity of research compounds. Below are representative protocols for the analysis of **Fenoldopam hydrochloride**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a generalized method for determining the purity of **Fenoldopam hydrochloride** powder.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer components like phosphate buffer)
- **Fenoldopam hydrochloride** reference standard

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.
- Standard Solution Preparation: Accurately weigh and dissolve the **Fenoldopam hydrochloride** reference standard in a suitable solvent (e.g., a mixture of water and

acetonitrile) to a known concentration (e.g., 1 mg/mL).

- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Gradient elution with water (0.1% formic acid) and acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 225 nm.
 - Column Temperature: 30°C.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Determine the area of the main peak and any impurity peaks in the chromatograms. Calculate the purity of the sample by comparing the peak areas.

Proton Nuclear Magnetic Resonance ($^1\text{H-NMR}$) for Structural Confirmation

This protocol outlines the general steps for acquiring a $^1\text{H-NMR}$ spectrum to confirm the chemical structure of **Fenoldopam hydrochloride**.

Instrumentation:

- Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated solvent (e.g., Deuterium oxide - D_2O , or Dimethyl sulfoxide- d_6 - DMSO-d_6).
- **Fenoldopam hydrochloride** sample.

Procedure:

- Sample Preparation: Dissolve a small amount (typically 1-5 mg) of the **Fenoldopam hydrochloride** sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
- Instrument Setup:
 - Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
- Data Acquisition: Acquire the ^1H -NMR spectrum.
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Analyze the processed spectrum to confirm the presence of characteristic proton signals corresponding to the structure of Fenoldopam. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure.[4]

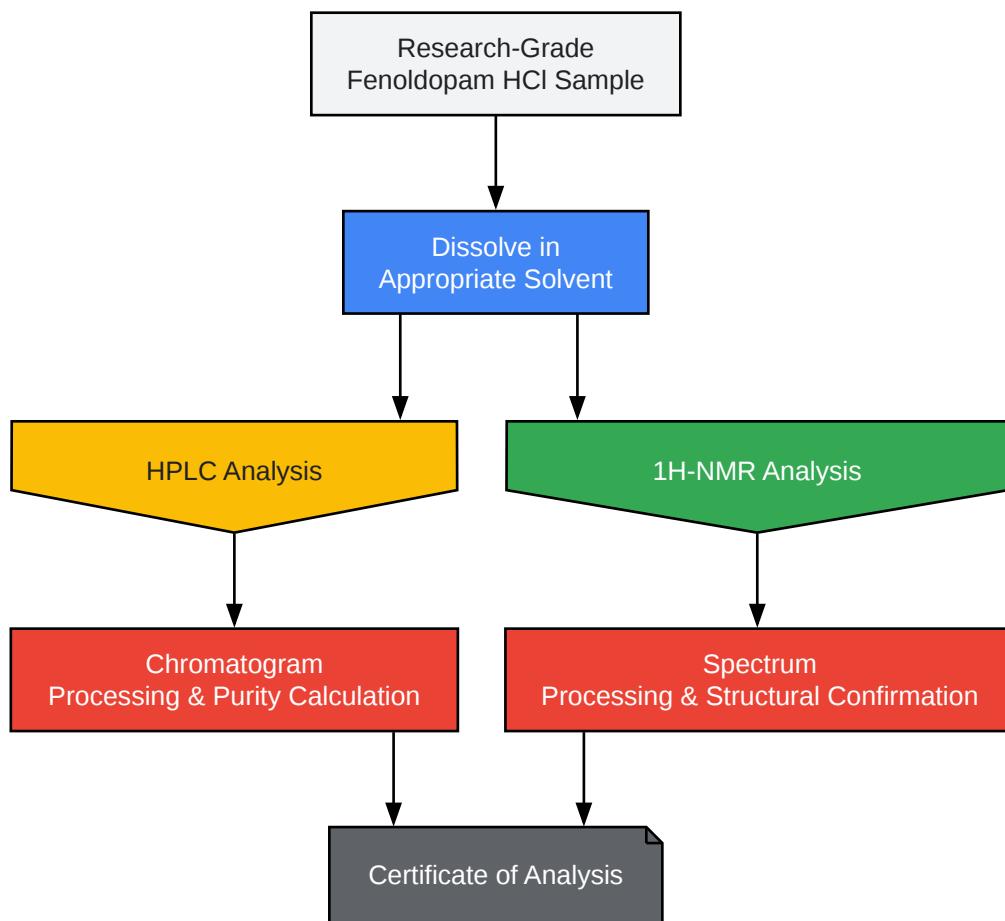
Visualizations

To further aid in the understanding of Fenoldopam's context and analysis, the following diagrams are provided.

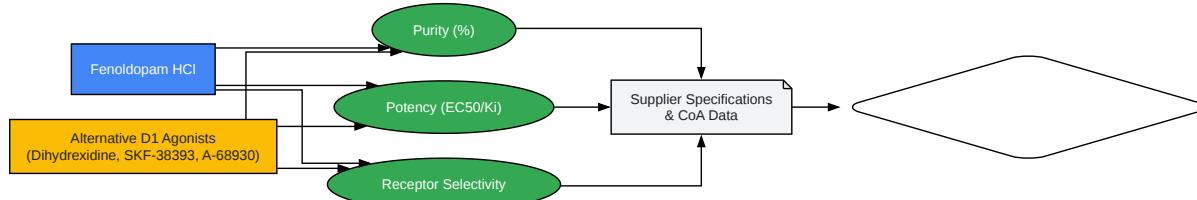


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Caption: Dopamine D1 Receptor Signaling Pathway of Fenoldopam.

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Caption: Experimental Workflow for Purity and Structural Analysis.

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Caption: Logical Framework for Comparative Agonist Selection.

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